Trimethylsilanol

Catalog No.
S601527
CAS No.
1066-40-6
M.F
C3H10OSi
M. Wt
90.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilanol

CAS Number

1066-40-6

Product Name

Trimethylsilanol

IUPAC Name

hydroxy(trimethyl)silane

Molecular Formula

C3H10OSi

Molecular Weight

90.2 g/mol

InChI

InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3

InChI Key

AAPLIUHOKVUFCC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O

Synonyms

trimethylsilanol, trimethylsilanol H-sulfite, ammonium salt, trimethylsilanol phosphite (3:1), trimethylsilanol, antimony (3+) salt, trimethylsilanol, lithium salt, trimethylsilanol, potassium salt, trimethylsilanol, sodium salt

Canonical SMILES

C[Si](C)(C)O

The exact mass of the compound Trimethylsilanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylsilanol (CAS: 1066-40-6) is a volatile, monofunctional organosilicon compound primarily utilized as a silylating agent, a surface hydrophobization reagent, and an end-capping monomer in polysiloxane synthesis. Featuring a central silicon atom bonded to three methyl groups and one reactive hydroxyl group, it functions as a direct source of the trimethylsilyl (TMS) moiety. With a boiling point of 98–99 °C and a vapor pressure of 19 hPa at 25 °C, it offers high volatility that facilitates easy removal of excess reagent in vapor-phase or solution-phase depositions [1]. Unlike halosilanes or silazanes, TMSOH relies on direct condensation to form stable siloxane (Si-O-Si) bonds, making it a critical procurement choice for halide-free, ammonia-free synthetic workflows in microelectronics, advanced coatings, and silicone elastomer manufacturing[2].

Substituting Trimethylsilanol with common in-class alternatives like chlorotrimethylsilane (TMSCl), hexamethyldisilazane (HMDS), or hexamethyldisiloxane (HMDSO) fundamentally alters process chemistry and byproduct management. TMSCl generates stoichiometric quantities of corrosive hydrochloric acid during silylation, requiring the procurement of acid scavengers and specialized corrosion-resistant equipment, which TMSOH avoids entirely . HMDS releases ammonia gas, necessitating dedicated scrubbing systems. Meanwhile, attempting to use HMDSO as a direct drop-in for end-capping or surface modification fails under mild conditions, as HMDSO lacks the reactive Si-OH bond and requires aggressive catalytic cleavage to become active[1]. Consequently, for acid-sensitive substrates or direct condensation pathways, TMSOH cannot be replaced by its halide, nitrogenous, or etherified analogs without adding significant downstream purification and environmental control costs.

Halide-Free Silylation and Byproduct Elimination

When selecting a reagent for the trimethylsilylation of hydroxylated surfaces or pharmaceutical intermediates, the byproduct profile dictates equipment and purification costs. Chlorotrimethylsilane (TMSCl) reacts to form the desired siloxane bond but generates 1 mole of corrosive HCl gas per mole of reactive sites, requiring the addition of bases like pyridine and resulting in solid salt waste [1]. Trimethylsilanol (TMSOH) reacts via direct condensation with surface silanols or propagating polymer chains, releasing only water as a byproduct [2]. This eliminates the need for halide trapping systems and prevents acid-catalyzed degradation of sensitive functional groups.

Evidence DimensionReaction byproduct and stoichiometric waste
Target Compound DataTMSOH generates H2O; requires 0 equivalents of acid scavenger.
Comparator Or BaselineTMSCl generates HCl; requires ≥1 equivalent of base (e.g., triethylamine) and produces salt waste.
Quantified Difference100% reduction in corrosive halide byproducts and solid salt waste.
ConditionsSilylation of hydroxyl groups in solution or vapor phase.

Eliminating corrosive byproducts allows buyers to bypass the procurement of acid scavengers and reduces the maintenance costs of off-gassing and scrubbing infrastructure.

Self-Limiting Growth in Atomic Layer Deposition (ALD)

In the fabrication of solid-state batteries and microelectronics, depositing alkali metal oxides via ALD requires precursors with high volatility and thermal stability. Bulkier alkoxide precursors often exhibit continuous, CVD-like growth at elevated temperatures due to thermal decomposition. By utilizing Trimethylsilanol as a ligand to form sodium trimethylsilanolate (NaTMSO), the precursor achieves sharp volatilization and maintains strict self-limiting ALD growth across a temperature window of 225 °C to 300 °C [1]. This thermal stability prevents carbon contamination and allows for precise, angstrom-level thickness control of sodium silicate or sodium aluminate thin films, which is unachievable with less stable β-diketonate or bulkier alkoxide baselines [2].

Evidence DimensionALD self-limiting growth temperature window
Target Compound DataNaTMSO (TMSOH-derived) provides self-limiting growth up to 300 °C.
Comparator Or BaselineStandard bulkier alkoxides or β-diketonates frequently decompose, causing non-saturating CVD-like growth below 300 °C.
Quantified DifferenceStable ALD window extended to 300 °C with single-step precursor volatilization.
ConditionsALD of Na-Si-O thin films on Si(100) wafers using ozone/water coreactants.

Procuring TMSOH-based precursors ensures reproducible, conformal thin films in semiconductor and battery manufacturing by preventing premature thermal decomposition.

High-Density Hydrophobic Surface Functionalization

Modifying pigment or silica surfaces to achieve high hydrophobicity requires a silylating agent with low steric hindrance to maximize surface coverage. While longer-chain silanols offer higher intrinsic hydrophobicity per molecule, their bulkiness limits the density of surface grafting. Trimethylsilanol (TMSOH) provides a compact structure that densely functionalizes surface hydroxyls. When applied to titanium dioxide (Ti-Pure R-706) pigments, TMSOH modification increases the advancing water contact angle from a highly hydrophilic 20 ± 5° to a strongly hydrophobic 125 ± 5°[1]. This dense functionalization allows the creation of highly concentrated (up to 75 wt%) aqueous dispersions without the need to procure additional surfactants [1].

Evidence DimensionAdvancing water contact angle (surface hydrophobicity)
Target Compound DataTMSOH-modified pigment achieves a contact angle of 125 ± 5°.
Comparator Or BaselineUnmodified native pigment exhibits a contact angle of 20 ± 5°.
Quantified Difference+105° increase in water contact angle.
ConditionsAqueous slurry modification of Ti-Pure R-706 pigments, measured on a dried continuous film.

Achieving robust hydrophobicity with a compact silanol eliminates the need for expensive dispersants in the formulation of high-solids waterborne coatings.

Direct Monofunctional End-Capping in Polysiloxane Synthesis

In the synthesis of MQ silicone resins and linear polysiloxanes, controlling the molecular weight requires an effective monofunctional end-capping agent (M unit). Hexamethyldisiloxane (HMDSO) is commonly used but requires aggressive acid-catalyzed cleavage of its stable Si-O-Si bond to generate the active capping species. Trimethylsilanol (TMSOH) contains a pre-formed, reactive Si-OH bond that directly condenses with propagating silicic acid (Q units) or silanol chain ends [1]. This direct step-growth condensation pathway allows for precise control over the M:Q ratio and minimizes residual unreacted silanol content without relying on harsh cleavage conditions[2].

Evidence DimensionEnd-capping reaction pathway and conditions
Target Compound DataTMSOH reacts directly via condensation with propagating Si-OH groups.
Comparator Or BaselineHMDSO requires a two-step process involving catalytic cleavage of the siloxane bond before capping can occur.
Quantified DifferenceOne-step direct condensation vs. two-step cleavage-dependent capping.
ConditionsStep-growth condensation of tetrafunctional silicic acid to form MQ copolymers.

Procuring TMSOH for end-capping streamlines silicone resin manufacturing, reducing reaction times and providing tighter control over the polymer's final rheological properties.

Halide-Free Silylation of Acid-Sensitive Intermediates

Directly following from its clean byproduct profile (releasing only water), TMSOH is the reagent of choice for protecting hydroxyl groups in pharmaceutical synthesis where the HCl generated by TMSCl would degrade the substrate or where the procurement of stoichiometric acid scavengers is economically or environmentally undesirable[1].

Precursor Synthesis for Alkali Metal ALD

Based on its ability to form highly volatile, thermally stable complexes, TMSOH is utilized to synthesize sodium and potassium trimethylsilanolates. These precursors are critical for the atomic layer deposition of solid-state electrolytes (like NaPON or sodium silicates) in next-generation batteries, where strict self-limiting growth up to 300 °C is required [2].

Surfactant-Free Hydrophobic Coating Formulations

Leveraging its ability to densely functionalize surfaces and raise water contact angles to 125°, TMSOH is applied in the surface modification of inorganic pigments (e.g., TiO2). This enables the formulation of highly concentrated, corrosion-resistant waterborne coatings without the addition of dispersants or surfactants [3].

Precision End-Capping of MQ Silicone Resins

Because it offers a direct condensation pathway without the need for siloxane bond cleavage, TMSOH is procured as a monofunctional M-unit monomer. It is used to terminate step-growth condensation in polysiloxane and MQ resin synthesis, providing strict control over molecular weight and reducing residual silanol defects [4].

UNII

Z4BIN3300P

Related CAS

10519-96-7 (potassium salt)
18027-10-6 (hydrochloride salt)
2004-14-0 (lithium salt)
1795-31-9 (phosphite (3:1))
18027-10-6 (Na salt)
5599-26-8 (Sb(3 )salt)

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 60 of 129 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 69 of 129 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (44.93%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1066-40-6

Wikipedia

Trimethylsilanol

General Manufacturing Information

Silanol, 1,1,1-trimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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